2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-5-12)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWHPXVSBQADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that compounds with a pyridine core, such as 2-chloromethylpyridine, can act as alkylating agents . Alkylating agents can donate an alkyl group to its target molecule, which can result in significant changes to the target’s structure and function.
Biochemical Pathways
It is known that pyridine derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
It is known that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, which can influence the bioavailability of the resulting compounds .
Result of Action
It is known that the introduction of a chloromethyl group to a pyridine core can result in significant changes to the target’s structure and function .
Action Environment
It is known that the success of the suzuki–miyaura cross-coupling reaction, often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biological Activity
The compound 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a complex heterocyclic organic molecule notable for its potential biological activities. This compound features a pyridine ring that is substituted with a pyrazole moiety, which includes a 2-chloroethyl group, an iodine atom at the 4-position of the pyrazole, and a methyl group at the 5-position. Such structural characteristics suggest a promising profile for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for This compound is , with a molecular weight of approximately 346.59 g/mol. The presence of halogen substituents (chlorine and iodine) in its structure may enhance its reactivity and biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClIN₂ |
| Molecular Weight | 346.59 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
The biological activity of This compound likely involves several key mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways associated with diseases such as cancer or neurological disorders.
Case Study 1: Anticancer Activity
A study on pyrazole derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The presence of halogens was correlated with increased potency due to enhanced binding affinity to target proteins involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research involving similar pyrazole compounds showed promising results against Gram-positive and Gram-negative bacteria. The introduction of a chloroethyl group was noted to improve membrane permeability, facilitating better drug delivery to bacterial cells.
Comparison with Similar Compounds
Substituent Analysis :
- Iodo vs. Chloro/Bromo : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro/bromo analogs (e.g., ). Iodine’s larger atomic radius may enhance leaving-group ability in substitution reactions.
- Chloroethyl Group : Shared with laromustine (), this group is critical for alkylating DNA in anticancer therapies. The target compound’s chloroethyl chain could similarly act as an electrophilic site.
Physical and Chemical Properties
- Melting Point : While the target compound’s melting point is unreported, analogs with iodine (e.g., iodinated pyrazoles) typically exhibit higher melting points due to increased molecular symmetry and halogen-related intermolecular forces. For example, reports 268–287°C for chloro- and bromo-substituted pyridines.
- Spectroscopy :
- ¹H NMR : The target compound’s pyridine protons are expected near δ 8.5–9.0 ppm , while the methyl group at C5 would resonate at δ 2.0–2.5 ppm . The chloroethyl group’s CH₂Cl protons may split into multiplets near δ 3.5–4.0 ppm (inferred from ).
- IR : Stretching vibrations for C-I (~500 cm⁻¹) and C-Cl (~550–750 cm⁻¹) would dominate.
Preparation Methods
Preparation of the Pyridine Intermediate: 2-Chloro-4-iodo-5-methylpyridine
A key precursor in the synthesis is 2-chloro-4-iodo-5-methylpyridine , which can be prepared via a multi-step synthetic route starting from 2-chloro-5-methylpyridine. The method involves:
- Step 1: Oxidation of 2-chloro-5-methylpyridine with hydrogen peroxide in acetic acid to form an oxynitride intermediate.
- Step 2: Nitration of the oxynitride intermediate using a mixture of sulfuric acid and nitric acid at elevated temperatures (100 °C optimal) to introduce a nitro group at the 4-position.
- Step 3: Reduction of the nitro group to an amino group using iron powder in acetic acid at 80–120 °C.
- Step 4: Diazotization of the amino group with sulfuric acid and sodium nitrite at low temperatures (-10 °C), followed by iodination with sodium iodide at 0 °C to yield 2-chloro-4-iodo-5-methylpyridine.
This route is advantageous for industrial-scale synthesis due to its simplicity, use of inexpensive starting materials, and good yields. The reaction conditions are optimized for each step to maximize purity and conversion rates, with typical reaction times ranging from 1 to 10 hours depending on the step.
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | H2O2, Acetic acid | 80 | 5-7 | Formation of oxynitride |
| 2 | Nitration | H2SO4 + HNO3 | 100 | 7-10 | Nitro group introduction |
| 3 | Reduction | Fe powder, Acetic acid | 80-120 | 2-3 | Nitro to amino group |
| 4 | Diazotization/Iodination | NaNO2, H2SO4, NaI | -10 to 0 | 3-4 | Formation of aryl iodide |
Assembly of the Pyrazole Ring and Functionalization
The pyrazole moiety bearing the 2-chloroethyl and 4-iodo substituents is constructed through multi-step organic synthesis involving:
- Alkylation of pyrazole derivatives with 2-chloroethyl halides under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF at moderate temperatures (~60 °C).
- Introduction of the iodine substituent at the 4-position of the pyrazole ring is typically achieved via halogenation reactions or by using pre-halogenated pyrazole precursors.
- The methyl group at the 5-position is introduced either by starting with methyl-substituted pyrazole precursors or via selective methylation reactions.
A representative synthetic approach involves Suzuki coupling reactions to attach the pyrazole ring to the pyridine core:
- The pyridine intermediate (2-chloro-4-iodo-5-methylpyridine) undergoes palladium-catalyzed Suzuki cross-coupling with pyrazole boronic acid derivatives.
- Reaction conditions typically use PdCl2(PPh3)2 as catalyst, cesium carbonate as base, in dry DMF or DME solvents under inert atmosphere at 85–100 °C.
- The coupling yields the pyrazole-substituted pyridine compound, which is then subjected to further functionalization steps such as alkylation to install the 2-chloroethyl group.
Final Functionalization: Introduction of the 2-Chloroethyl Group
The 2-chloroethyl substituent on the pyrazole nitrogen is introduced via alkylation:
- The pyrazole nitrogen is alkylated with 2-chloroethyl halides (chloride or bromide) using potassium carbonate as base in DMF at 60 °C.
- Reaction monitoring by TLC ensures completion, followed by purification through extraction and drying steps.
- This step requires careful control to avoid over-alkylation or side reactions.
Summary Table of Key Preparation Steps for 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Research Findings and Industrial Considerations
- The synthetic route leveraging 2-chloro-4-iodo-5-methylpyridine as a precursor is well-suited for scale-up due to the availability of starting materials and robustness of reaction conditions.
- The palladium-catalyzed Suzuki coupling provides a regioselective and efficient method for constructing the pyrazole-pyridine linkage.
- Alkylation steps require optimized stoichiometry and temperature control to ensure selective monoalkylation.
- Industrial production may incorporate continuous flow reactors and stringent quality control to maintain batch-to-batch consistency and high purity.
- The iodinated pyrazole intermediate is reactive and allows further functionalization or biological activity modulation, making the compound valuable in drug discovery.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazole core. A plausible approach includes:
- Step 1 : Alkylation of 5-methyl-1H-pyrazole with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃/DMF) to introduce the chloroethyl group .
- Step 2 : Iodination at the 4-position using N-iodosuccinimide (NIS) in acetic acid, leveraging electrophilic aromatic substitution .
- Step 3 : Cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety, using Pd catalysts and optimized ligand systems .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography. Adjust solvent polarity (e.g., DCM/MeOH gradients) to minimize by-products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, especially for pyrazole and pyridine protons. The chloroethyl group’s CH₂Cl protons typically split into a quartet (δ ~3.7–4.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (iodine’s signature doublet). Use ESI+ mode for polar intermediates .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N percentages. Discrepancies may indicate residual solvents or incomplete iodination .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways should be anticipated?
- Methodological Answer :
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for:
- Hydrolysis : Cleavage of the chloroethyl group in aqueous media (pH < 5 or > 9) .
- Photodegradation : Protect from UV light; observe iodine loss via iodometric titration .
- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) in amber vials. Use desiccants to mitigate moisture .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, particularly regarding regiochemistry and halogen bonding?
- Methodological Answer :
- Crystallization : Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow crystals. Confirm phase purity via PXRD .
- Data Collection/Refinement : Employ SHELXL for structure solution. The iodine atom’s high electron density aids in phasing. Analyze short contacts (e.g., I···N/Pyridine) for halogen bonding using OLEX2 .
- Challenges : Disorder in the chloroethyl group may require constraints during refinement. Compare DFT-optimized geometries (e.g., Gaussian 16) with experimental data .
Q. What is the reactivity of the chloroethyl group in nucleophilic substitution reactions, and how does steric hindrance from the pyrazole/pyridine moieties influence reaction pathways?
- Methodological Answer :
- Kinetic Studies : React with NaI in acetone (Finkelstein conditions) to assess SN2 feasibility. Monitor iodide substitution via 1H NMR (disappearance of CH₂Cl signals) .
- Steric Effects : Compare reactivity with analogous non-hindered chloroethyl compounds. Computational modeling (e.g., DFT) can quantify steric maps using SambVca .
Q. How can researchers identify and quantify by-products formed during synthesis, and what strategies mitigate their formation?
- Methodological Answer :
- By-Product Profiling : Use LC-MS/MS to detect halogenated impurities (e.g., di-iodinated species). Compare retention times with synthesized standards .
- Mitigation : Optimize stoichiometry (e.g., limit NIS to 1.1 eq.) and reaction time. Introduce scavengers (e.g., thiourea for excess iodine) .
Q. What methodologies are suitable for screening the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™). The pyridine moiety may chelate metal cofactors, requiring counter-screens with EDTA .
- Antimicrobial Screening : Test against Gram-positive/negative strains via microbroth dilution (CLSI guidelines). Assess synergy with β-lactams using checkerboard assays .
Key Considerations for Data Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
